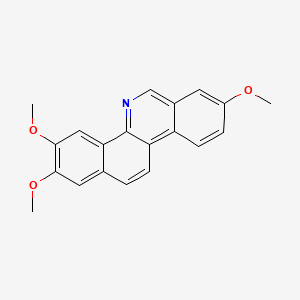
2-(Dibromomethyl)quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dibromomethyl)quinoxaline is a chemical compound belonging to the quinoxaline family, characterized by a dibromomethyl group attached to the quinoxaline core. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry, materials science, and organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dibromomethyl)quinoxaline typically involves the bromination of quinoxaline derivatives. One common method is the reaction of quinoxaline with N-bromosuccinimide (NBS) in the presence of a radical initiator. This reaction proceeds under mild conditions and yields the desired dibromomethyl derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
化学反应分析
Types of Reactions: 2-(Dibromomethyl)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form quinoxaline-2-carboxylic acid derivatives.
Reduction Reactions: Reduction of the dibromomethyl group can yield quinoxaline-2-methyl derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted quinoxalines
- Quinoxaline-2-carboxylic acids
- Quinoxaline-2-methyl derivatives
科学研究应用
2-(Dibromomethyl)quinoxaline has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-(Dibromomethyl)quinoxaline involves its interaction with cellular targets, leading to various biological effects. For instance, its anti-cancer activity is attributed to the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division . The compound’s ability to form reactive intermediates also plays a role in its biological activity .
相似化合物的比较
- 2-Chloro-3-(dibromomethyl)quinoxaline
- 2-(Bromomethyl)quinoxaline
- 2-(Chloromethyl)quinoxaline
Comparison: 2-(Dibromomethyl)quinoxaline is unique due to its dibromomethyl group, which imparts distinct reactivity and biological activity compared to its analogs. For example, the presence of two bromine atoms enhances its electrophilicity, making it more reactive in substitution reactions .
属性
CAS 编号 |
32601-90-4 |
|---|---|
分子式 |
C9H6Br2N2 |
分子量 |
301.96 g/mol |
IUPAC 名称 |
2-(dibromomethyl)quinoxaline |
InChI |
InChI=1S/C9H6Br2N2/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-5,9H |
InChI 键 |
PXBIZFAXYSJINW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




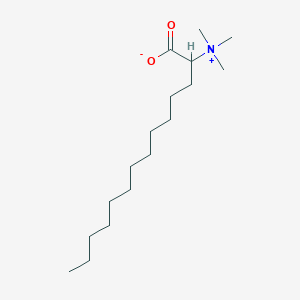
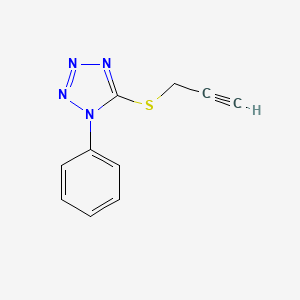

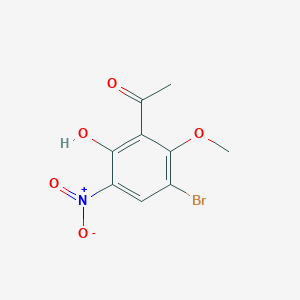
![2-[4-Chloro-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B12806183.png)




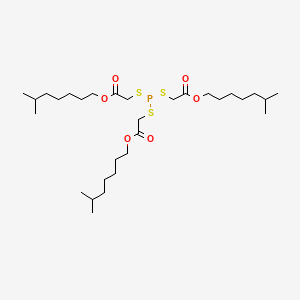
![Dipotassium;[2-[(5,5-dicarboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B12806213.png)
